4-Piperidone monohydrate, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-4-one hydrochloride hydrate is an organic compound with the molecular formula C₅H₉NO·HCl·H₂O. It is a derivative of piperidine and is commonly used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . This compound is known for its role in the production of substituted and dehydro derivatives, which are intermediates in alkaloid syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidin-4-one hydrochloride hydrate can be synthesized through various methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which enables a simple and mild reduction to produce 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford tertiary propargylamines .
Industrial Production Methods
The industrial production of piperidin-4-one hydrochloride hydrate typically involves the conversion of N-carbethoxy 4-piperidone to piperidone hydrochloride hydrate in high yield and purity. This process is simple, economical, and eco-friendly .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-one hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include zinc/acetic acid for reduction, aldehydes and acryloyl chloride for substitution, and catalytic hydrogenation for selective reduction .
Major Products Formed
The major products formed from these reactions include various substituted and dehydro derivatives of piperidin-4-one, which are intermediates in the synthesis of alkaloids and other pharmaceutical compounds .
Scientific Research Applications
Piperidin-4-one hydrochloride hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of piperidin-4-one hydrochloride hydrate involves its interaction with molecular targets and pathways in biological systems. For example, 3,5-bis(ylidene)-4-piperidone scaffolds, which are derivatives of piperidin-4-one, exhibit diverse bio-properties and are considered curcumin mimics . These compounds can interact with various molecular targets, including proteins involved in inflammation and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidin-4-one hydrochloride hydrate include:
Piperidine: A six-membered heterocyclic amine used as a building block in organic synthesis.
2-Piperidinone: Another derivative of piperidine used in the synthesis of pharmaceuticals.
4-Pyridone: A related compound with similar chemical properties.
Uniqueness
Piperidin-4-one hydrochloride hydrate is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo selective reduction and substitution reactions allows for the production of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C5H12ClNO2 |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
hydron;piperidin-4-one;chloride;hydrate |
InChI |
InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 |
InChI Key |
SXWRTZOXMUOJER-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1CNCCC1=O.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.